molecular formula C32H48ClN3O9 B1663619 Alvespimycin hydrochloride CAS No. 467214-21-7

Alvespimycin hydrochloride

Katalognummer B1663619
CAS-Nummer: 467214-21-7
Molekulargewicht: 653.2 g/mol
InChI-Schlüssel: BXRBNELYISPBKT-BJGZLATJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alvespimycin, also known as 17-DMAG, is a derivative of geldanamycin and a heat shock protein (HSP) 90 inhibitor . It has been used in trials studying the treatment of solid tumors in various cancers as an antitumor agent . Compared to the first HSP90 inhibitor tanespimycin, Alvespimycin exhibits some pharmacologically desirable properties such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity .


Synthesis Analysis

Alvespimycin demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones. It could also form glutathione conjugates at the 19-position on the quinone ring .


Molecular Structure Analysis

The chemical formula of Alvespimycin is C32H48N4O8 . The average molecular weight is 616.7455 . The InChI string representation of its structure is InChI=1S/C32H48N4O8/c1-18-14-22-27 (34-12-13-36 (5)6)24 (37)17-23 (29 (22)39)35-31 (40)19 (2)10-9-11-25 (42-7)30 (44-32 (33)41)21 (4)16-20 (3)28 (38)26 (15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3, (H2,33,41) (H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1 .


Chemical Reactions Analysis

Alvespimycin mediates an antitumor activity through HSP90 inhibition that targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF . The administration of the drug results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) .


Physical And Chemical Properties Analysis

Alvespimycin is a small molecule with a molecular weight of 616.75 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis . For obtaining a higher solubility, it is suggested to warm the tube at 37°C and shake it in the ultrasonic bath for a while .

Wissenschaftliche Forschungsanwendungen

HSP90 Inhibition

Alvespimycin hydrochloride, an analogue of the antineoplastic benzoquinone antibiotic geldanamycin, is primarily known for its ability to bind to HSP90 (heat shock protein 90). This action leads to the inhibition of HSP90's function, resulting in the degradation and depletion of its client proteins. These proteins are crucial in cell cycle regulation and signal transduction, making alvespimycin significant in cancer research and therapy (Definitions, 2020).

Anti-Tumor Effects and Clinical Trials

Alvespimycin is part of the ansamycin class of natural products, recognized for their anti-tumor effects. It has entered several clinical trials for treating cancer, notably as both an intravenous and oral product. This drug's role in combating various malignancies, especially when other treatments fail, is a critical area of ongoing research (Porter et al., 2009).

Pharmacokinetic Modeling

Research has also focused on developing pharmacokinetic models for alvespimycin. This involves understanding drug disposition, predicting drug exposure, and interpreting dose-response relationships. Such models are particularly valuable in optimizing dosages for maximum efficacy in treating cancers (Hu, Lu, & Zhao, 2014).

Combination Therapies in Cancer

There have been studies exploring the use of alvespimycin in combination with other drugs, like trastuzumab, for treating advanced solid tumors. These studies aim to establish safe dosages and evaluate the therapeutic potential of such combinations, often showing promising results in cases of refractory malignancies (Jhaveri et al., 2012).

Treatment of Acute Myeloid Leukemia

Alvespimycin has also been evaluated for its efficacy in treating acute myeloid leukemia (AML). Studies have focused on determining the maximum-tolerated dose, safety, and pharmacokinetic/pharmacodynamic profiles of the drug in AML patients, revealing its potential as atherapeutic agent in this context. These studies provide insights into the drug's tolerability and signs of clinical activity, which are crucial for developing effective AML treatments (Lancet et al., 2010).

Synergistic Effects with Chemotherapies

Research has demonstrated that alvespimycin can work synergistically with other chemotherapies. For instance, it has been shown to enhance the potency of telomerase inhibition by other drugs in osteosarcoma models. This indicates that alvespimycin could be an important part of combination therapies, offering new strategies in cancer treatment (Hu et al., 2015).

Novel Applications in Genetic Diseases

Alvespimycin has also been identified as a potential modulator of protein levels in the context of genetic diseases. In a screening strategy developed for autosomal dominant leukodystrophy, alvespimycin emerged as a compound capable of reducing the levels of lamin B1, suggesting its potential application beyond oncology (Giorgio et al., 2020).

Overcoming Imatinib Resistance in CML

Alvespimycin has been studied for its role in overcoming resistance to imatinib in chronic myeloid leukemia (CML). It has shown potential in treating CML, especially in cases where resistance to other treatments, like imatinib, has developed. This research underscores the versatility of alvespimycin in targeting different kinds of cancer cells (Alves et al., 2023).

Redox Active Properties and Toxicity Studies

Studies have also investigated the redox active properties of alvespimycin's quinone moiety, which are believed to influence its hepatotoxicity. Understanding the redox behavior of alvespimycin is vital for developing safer and more effective cancer therapies (Goldstein, 2011).

Safety And Hazards

Alvespimycin exhibits a dose-limiting toxicity where most toxic effects were experienced at ≥ 80mg/m^2 in Phase I clinical trials . Common adverse effects include nausea, vomiting, fatigue, hematologic toxicity, liver enzyme .

Eigenschaften

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSYBWLNYPEFJK-IHLRWNDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431773
Record name Alvespimycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alvespimycin hydrochloride

CAS RN

467214-21-7
Record name Alvespimycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVESPIMYCIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612K359T69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alvespimycin hydrochloride
Reactant of Route 2
Alvespimycin hydrochloride
Reactant of Route 3
Alvespimycin hydrochloride
Reactant of Route 4
Alvespimycin hydrochloride
Reactant of Route 5
Reactant of Route 5
Alvespimycin hydrochloride
Reactant of Route 6
Reactant of Route 6
Alvespimycin hydrochloride

Citations

For This Compound
91
Citations
K Jhaveri, K Miller, L Rosen, B Schneider, L Chap… - Clinical Cancer …, 2012 - AACR
Purpose: We conducted a phase I dose-escalation study to define the maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics of alvespimycin (17-DMAG), a …
Number of citations: 71 aacrjournals.org
JR Porter, J Ge, J Lee, E Normant… - Current topics in …, 2009 - ingentaconnect.com
… Kosan Biosciences developed 17-DMAG or alvespimycin hydrochloride for clinical evaluation as both an intravenous and oral product. Infinity Pharmaceuticals is developing IPI-504 or …
Number of citations: 79 www.ingentaconnect.com
F Zagouri, TN Sergentanis, D Chrysikos… - The Breast, 2013 - Elsevier
Purpose Pharmacological inhibition of Hsp90 shows great promise in breast cancer treatment. This is the first systematic review to synthesize all available data and to evaluate the …
Number of citations: 89 www.sciencedirect.com
DS Hong, U Banerji, B Tavana, GC George… - Cancer treatment …, 2013 - Elsevier
… A phase 1 dose-escalation trial of trastuzumab and alvespimycin hydrochloride (KOS-1022; 17 DMAG) in the treatment of advanced solid tumors …
Number of citations: 268 www.sciencedirect.com
R Garcia-Carbonero, A Carnero, L Paz-Ares - The Lancet Oncology, 2013 - thelancet.com
Heat shock protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of many proteins essential for cell survival. Many oncogenes, including tyrosine …
Number of citations: 407 www.thelancet.com
H Mellatyar, S Talaei, Y Pilehvar-Soltanahmadi… - Biomedicine & …, 2018 - Elsevier
Heat shock protein 90 (Hsp90) is an evolutionary preserved molecular chaperone which mediates many cellular processes such as cell transformation, proliferation, and survival in …
Number of citations: 92 www.sciencedirect.com
V Petrikaitė, D Matulis - Medicina, 2011 - mdpi.com
This review describes the recent progress in the field of heat shock protein 90 (Hsp90) inhibitor design. Hsp90 is a heat shock protein with a molecular weight of approximately 90 kDa. …
Number of citations: 15 www.mdpi.com
LM Butler, R Ferraldeschi, HK Armstrong… - Molecular cancer …, 2015 - AACR
HSP90 is required for maintaining the stability and activity of a diverse group of client proteins, including protein kinases, transcription factors, and steroid hormone receptors involved in …
Number of citations: 205 aacrjournals.org
JR Porter, CC Fritz, KM Depew - Current opinion in chemical biology, 2010 - Elsevier
… Thus, Kosan Biosciences developed 17-(2-dimethylaminoethyl)amino-17-demethoxygeldanamycin (17-DMAG, alvespimycin hydrochloride, 3) which retained potent Hsp90 inhibition …
Number of citations: 216 www.sciencedirect.com
K Jhaveri, S Chandarlapaty, D Lake, T Gilewski… - Clinical breast …, 2014 - Elsevier
… A phase I dose-escalation trial of trastuzumab and alvespimycin hydrochloride (KOS-1022; 17 DMAG) in the treatment of advanced solid tumors …
Number of citations: 107 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.